molecular formula C18H17N3O3S B2363247 N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1090768-48-1

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2363247
CAS No.: 1090768-48-1
M. Wt: 355.41
InChI Key: YJWYFFWZAMCFAC-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic organic compound that belongs to the class of sulfonylamino compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanophenylamine and (E)-2-phenylethenyl sulfonyl chloride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require specific solvents (e.g., dichloromethane) and temperatures (e.g., room temperature to reflux).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up: Using larger reaction vessels and continuous flow reactors.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may interfere with biochemical pathways, leading to its biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
  • N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]pentanamide

Uniqueness

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is unique due to its specific structural features, such as the presence of a cyanophenyl group and a sulfonylamino linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c19-14-16-7-4-8-17(13-16)21-18(22)9-11-20-25(23,24)12-10-15-5-2-1-3-6-15/h1-8,10,12-13,20H,9,11H2,(H,21,22)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWYFFWZAMCFAC-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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